molecular formula C38H40F2O8 B13032985 ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate

ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate

Cat. No.: B13032985
M. Wt: 662.7 g/mol
InChI Key: HVGFZEYGNHVSDO-VMMQVLGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate is a novel coumarin derivative.
  • It exhibits promising biological activities and has drawn attention in scientific research.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the esterification of 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetic acid with ethanol.

      Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst.

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows established organic chemistry principles.

  • Chemical Reactions Analysis

      Reactivity: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate can undergo various reactions.

      Common Reagents and Conditions: It reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides. Oxidation and reduction reactions are also possible.

      Major Products: The primary products include the corresponding esters or amides, depending on the reaction conditions.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations focus on its impact on cellular processes, such as cell proliferation and apoptosis.

      Medicine: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate may have therapeutic applications, especially in cancer treatment.

      Industry: Its use in fine chemicals and pharmaceuticals is being explored.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate stands out due to its specific structural features.

      Similar Compounds: While I don’t have a direct list, you can compare it with related coumarin derivatives in terms of biological activity and chemical properties.

    Properties

    Molecular Formula

    C38H40F2O8

    Molecular Weight

    662.7 g/mol

    IUPAC Name

    ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate

    InChI

    InChI=1S/C38H40F2O8/c1-2-44-36(41)37(39,40)38(42)35(47-26-31-21-13-6-14-22-31)34(46-25-30-19-11-5-12-20-30)33(45-24-29-17-9-4-10-18-29)32(48-38)27-43-23-28-15-7-3-8-16-28/h3-22,32-35,42H,2,23-27H2,1H3/t32-,33-,34+,35-,38-/m1/s1

    InChI Key

    HVGFZEYGNHVSDO-VMMQVLGMSA-N

    Isomeric SMILES

    CCOC(=O)C([C@]1([C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)(F)F

    Canonical SMILES

    CCOC(=O)C(C1(C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)(F)F

    Origin of Product

    United States

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